1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
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Overview
Description
1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiourea group attached to a phenyl ring substituted with a cyano group and an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea typically involves the reaction of 4-cyanophenyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, improved purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiourea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Aminobenzonitrile.
Substitution: Various substituted thioureas depending on the alkyl halide used.
Scientific Research Applications
1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand for metal ions, potentially useful in bioinorganic studies.
Medicine: It has shown potential as a therapeutic agent in preliminary studies, possibly exhibiting anti-inflammatory or anticancer properties.
Industry: It can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea exerts its effects involves its interaction with molecular targets and pathways. The thiourea group can form hydrogen bonds with biological macromolecules, while the cyano and indole groups can interact with specific receptors or enzymes. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea is unique due to its specific structural features. Similar compounds include:
1-(4-Cyanophenyl)-2-(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: This compound has different substituents on the phenyl rings, leading to different chemical properties.
N-(4-Cyanophenyl)guanidine: This compound lacks the indole moiety, resulting in different biological activities.
Properties
IUPAC Name |
1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c19-11-13-5-7-15(8-6-13)22-18(23)20-10-9-14-12-21-17-4-2-1-3-16(14)17/h1-8,12,21H,9-10H2,(H2,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQHPSPUCWUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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